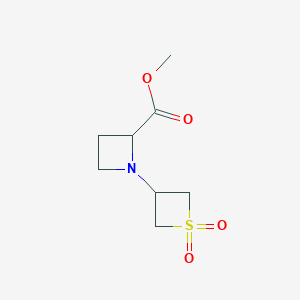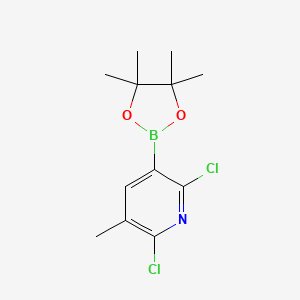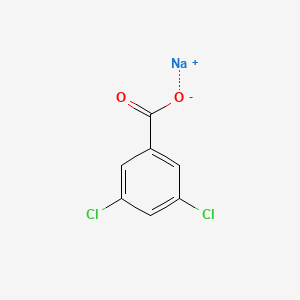
Sodium 3,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 3,5-dichlorobenzoic acid, characterized by the presence of two chlorine atoms attached to the benzene ring at positions 3 and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorobenzoate can be synthesized through the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction involves the conversion of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of 3,5-dichlorobenzonitrile followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the chlorine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: Reduction can lead to the formation of 3,5-dichlorobenzyl alcohol or other reduced derivatives.
Aplicaciones Científicas De Investigación
Sodium 3,5-dichlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium 3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,5-Dichlorobenzoic Acid: The parent compound of sodium 3,5-dichlorobenzoate, used in similar applications.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns and properties.
4-Chlorobenzoic Acid: A mono-chlorinated derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Propiedades
Número CAS |
154862-40-5 |
|---|---|
Fórmula molecular |
C7H3Cl2NaO2 |
Peso molecular |
212.99 g/mol |
Nombre IUPAC |
sodium;3,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
ZWRKXVDNMWYZRT-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


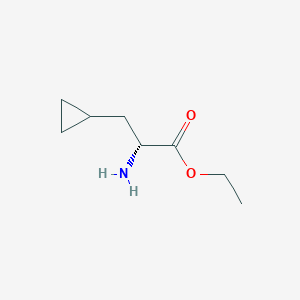
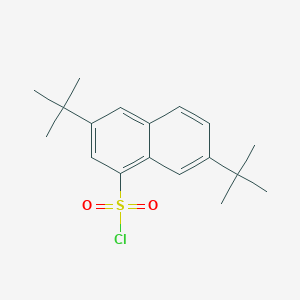
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)



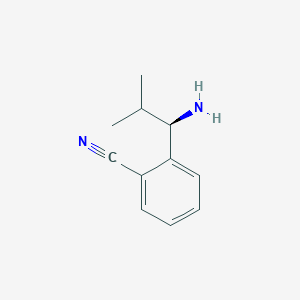

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)


